molecular formula C20H10FN5O B14919736 4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile

4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B14919736
M. Wt: 355.3 g/mol
InChI Key: SRTPKAXIUGZUQC-UHFFFAOYSA-N
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Description

4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile is a complex organic compound that features a benzotriazole moiety and a fluorophenoxy group attached to a benzene ring with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with 4-chlorobenzonitrile to form 4-(4-fluorophenoxy)benzonitrile. This intermediate is then reacted with benzotriazole in the presence of a suitable base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron donor or acceptor, influencing the electronic properties of the compound. This interaction can modulate various biological pathways, leading to its observed effects. The fluorophenoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C20H10FN5O

Molecular Weight

355.3 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H10FN5O/c21-15-5-7-16(8-6-15)27-20-10-14(12-23)13(11-22)9-19(20)26-18-4-2-1-3-17(18)24-25-26/h1-10H

InChI Key

SRTPKAXIUGZUQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)OC4=CC=C(C=C4)F

Origin of Product

United States

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